Nfl-NH2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

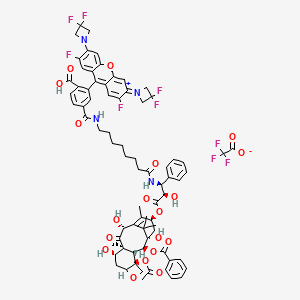

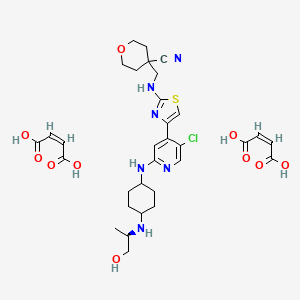

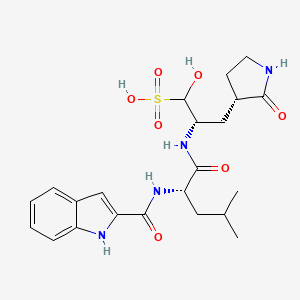

NFL-NH2 is a mitochondrial-targeted near-infrared ratiometric fluorescent probe. It is primarily used for detecting nitric oxide levels associated with inflammatory damage in rheumatoid arthritis models through ratiometric fluorescence imaging . The excitation and emission wavelengths for this compound are 650 nm and 780 nm, respectively .

Preparation Methods

NFL-NH2 can be synthesized through the reduction of nitro compounds to amines. Various methods can be employed for this reduction, including the use of HSiCl3 and a tertiary amine, which enables a mild, metal-free reduction of both aromatic and aliphatic nitro groups to amines . Another method involves the use of tetrahydroxydiboron as a reductant and 4,4′-bipyridine as an organocatalyst, which allows for a metal-free and highly chemoselective reduction of aromatic nitro compounds at room temperature .

Chemical Reactions Analysis

NFL-NH2 undergoes several types of chemical reactions, including:

Nucleophilic Addition:

Crosslinking: This compound can be used in crosslinking reactions with primary amines, utilizing reagents like NHS esters and imidoesters.

Scientific Research Applications

NFL-NH2 has a wide range of applications in scientific research, including:

Mechanism of Action

NFL-NH2 exerts its effects by targeting mitochondria and detecting nitric oxide levels through ratiometric fluorescence imaging. The compound’s near-infrared fluorescence allows for deep tissue penetration and reduced photodamage, making it an efficient tool for monitoring biological events . The molecular targets and pathways involved include the interaction of this compound with nitric oxide, which leads to changes in fluorescence intensity that can be measured and analyzed .

Comparison with Similar Compounds

NFL-NH2 is unique compared to other fluorescent probes due to its near-infrared ratiometric properties and mitochondrial targeting. Similar compounds include:

FITC (Fluorescein Isothiocyanate): A traditional fluorescent labeling reagent that reacts with primary amines.

NH2-MIL-101 Series: Metal-organic frameworks used for sensing specific amino acids via turn-on fluorescence.

Other Near-Infrared Probes: Various NIR fluorescent probes used for protein-labeling applications and bioimaging.

This compound stands out due to its specific application in detecting nitric oxide levels and its ability to provide ratiometric fluorescence imaging, which offers more precise and reliable measurements compared to other probes .

Properties

Molecular Formula |

C31H32ClN3O |

|---|---|

Molecular Weight |

498.1 g/mol |

IUPAC Name |

[(5E)-4-amino-5-[(2Z)-2-(3-ethyl-1,1-dimethylbenzo[e]indol-2-ylidene)ethylidene]-7,8-dihydro-6H-xanthen-3-ylidene]azanium;chloride |

InChI |

InChI=1S/C31H31N3O.ClH/c1-4-34-25-16-13-19-8-5-6-11-23(19)27(25)31(2,3)26(34)17-14-20-9-7-10-21-18-22-12-15-24(32)28(33)30(22)35-29(20)21;/h5-6,8,11-18,32H,4,7,9-10,33H2,1-3H3;1H/b20-14+,26-17-,32-24?; |

InChI Key |

YEMGIJUFGZIMTH-RSRIKDEMSA-N |

Isomeric SMILES |

CCN\1C2=C(C3=CC=CC=C3C=C2)C(/C1=C/C=C/4\CCCC5=C4OC6=C(C(=[NH2+])C=CC6=C5)N)(C)C.[Cl-] |

Canonical SMILES |

CCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=C4CCCC5=C4OC6=C(C(=[NH2+])C=CC6=C5)N)(C)C.[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2,2-difluoroethoxy)pyridin-3-yl]-N-({5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-1,3-thiazol-2-yl}methyl)ethane-1-sulfonamide](/img/structure/B15136695.png)

![1-[3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone](/img/structure/B15136780.png)